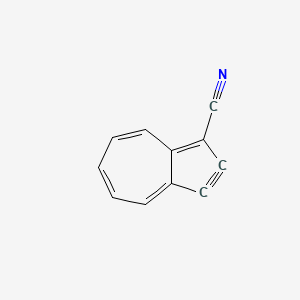
2,3-Didehydroazulene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Didehydroazulene-1-carbonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-C≡N) attached to an azulene ring system. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons. The compound’s unique structure and properties make it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didehydroazulene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azulene derivatives with cyanating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Didehydroazulene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulene oxides, while reduction can produce azulene amines.
Aplicaciones Científicas De Investigación
2,3-Didehydroazulene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its unique color properties.
Mecanismo De Acción
The mechanism by which 2,3-Didehydroazulene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The azulene ring system can also interact with cellular components, affecting pathways related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
Azulene: The parent compound of 2,3-Didehydroazulene-1-carbonitrile, known for its blue color and aromatic properties.
Naphthalene: Another bicyclic aromatic hydrocarbon, but with different chemical properties and applications.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings, used in the production of dyes and as a scintillator.
Uniqueness: this compound is unique due to the combination of the azulene ring system and the nitrile group
Propiedades
Número CAS |
96286-57-6 |
|---|---|
Fórmula molecular |
C11H5N |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
2,3-didehydroazulene-1-carbonitrile |
InChI |
InChI=1S/C11H5N/c12-8-10-7-6-9-4-2-1-3-5-11(9)10/h1-5H |
Clave InChI |
PABWJBDLOGWXEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C#CC(=C2C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
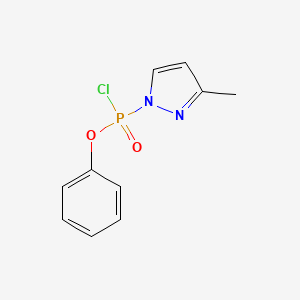

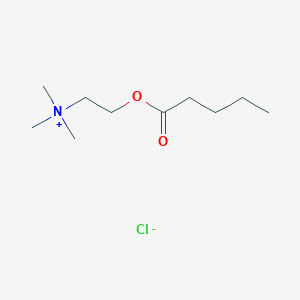

![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)


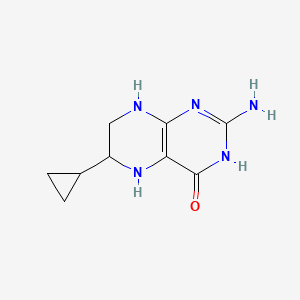
acetate](/img/structure/B14345564.png)

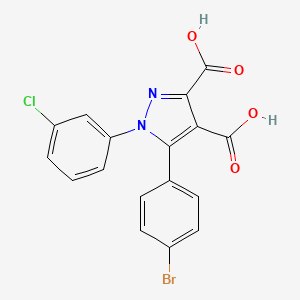
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
